molecular formula C9H8INO4 B13659060 Methyl 2-(5-iodo-2-nitrophenyl)acetate

Methyl 2-(5-iodo-2-nitrophenyl)acetate

Cat. No.: B13659060
M. Wt: 321.07 g/mol
InChI Key: DCPCMTMWJMGZTR-UHFFFAOYSA-N
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Description

Methyl 2-(5-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with iodine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the iodination of a nitrophenylacetic acid derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenylacetic acid derivatives.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 2-(5-iodo-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-iodo-2-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on the nature of the derivatives formed and their interaction with biological targets. The nitro group can be reduced to an amine, which may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

    Methyl 2-nitrophenylacetate: Lacks the iodine substituent.

    Methyl 2-(4-iodo-2-nitrophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.

    Methyl 2-(5-bromo-2-nitrophenyl)acetate: Bromine instead of iodine.

Uniqueness: Methyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for further functionalization compared to its analogs .

Biological Activity

Methyl 2-(5-iodo-2-nitrophenyl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant data.

This compound features a nitrophenyl group, which is known for its reactivity and ability to participate in various biological interactions. The presence of iodine and nitro functional groups enhances its potential as a pharmacologically active agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in bacterial signal molecule biosynthesis, disrupting communication and biofilm formation in pathogens like Pseudomonas aeruginosa .
  • Reduction Reactions : The nitro group can undergo reduction to form amino derivatives that may interact with various biological molecules, potentially enhancing the compound's antimicrobial properties .
  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities, contributing to their potential therapeutic applications .

Antimicrobial Activity

Recent research has highlighted the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus15.62Bactericidal
Escherichia coli62.5Bacteriostatic
Pseudomonas aeruginosa137.43Bacteriostatic
Candida albicans16.69Antifungal

These results indicate that the compound exhibits potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound in vitro against common pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 15.62 µg/mL for Staphylococcus aureus, indicating strong bactericidal activity .
  • Cytotoxicity Assessment : In assessing cytotoxicity on normal cell lines, the compound showed minimal toxicity, suggesting a favorable therapeutic index for potential clinical applications .
  • Structural Activity Relationship (SAR) : Research indicates that modifications to the nitrophenyl moiety can enhance biological activity. For instance, compounds with additional electron-donating groups exhibited improved antimicrobial properties, suggesting that further structural optimization could yield more effective derivatives .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-(5-iodo-2-nitrophenyl)acetate

InChI

InChI=1S/C9H8INO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3

InChI Key

DCPCMTMWJMGZTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

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